molecular formula C22H23N3O5S B2479384 4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 953179-47-0

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2479384
CAS No.: 953179-47-0
M. Wt: 441.5
InChI Key: RGWPYJCBYMUUKZ-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the p-tolyl group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a p-tolyl group.

    Attachment of the benzamide core: The benzamide core is introduced through an amide bond formation reaction.

    Addition of the morpholinosulfonyl group: This final step involves the sulfonylation of the benzamide core with morpholine and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and ultimately producing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholinosulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide: is similar to other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-16-2-4-17(5-3-16)21-14-19(24-30-21)15-23-22(26)18-6-8-20(9-7-18)31(27,28)25-10-12-29-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWPYJCBYMUUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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